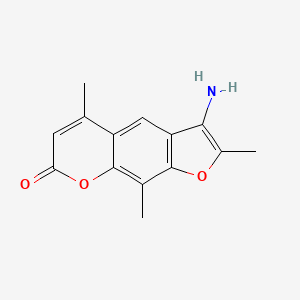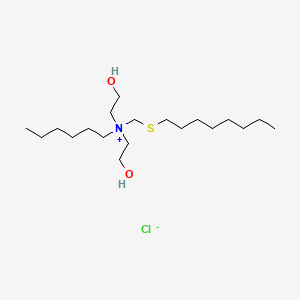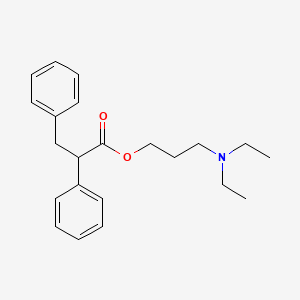![molecular formula C16H20BrNS B14432957 1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide CAS No. 77148-98-2](/img/structure/B14432957.png)
1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide is a quaternary ammonium compound with a unique structure that combines a pyridinium ion with a phenylbutyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide typically involves the quaternization of 2-[(4-phenylbutyl)sulfanyl]pyridine with methyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The phenylbutyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium chloride, potassium iodide, or sodium hydroxide are typically employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Corresponding halide or hydroxide salts.
Scientific Research Applications
1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide has several scientific research applications:
Chemistry: It can be used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound may exhibit antimicrobial properties, making it useful in the development of disinfectants and antiseptics.
Industry: It can be used in the formulation of specialty chemicals and materials, such as surfactants and ionic liquids.
Mechanism of Action
The mechanism of action of 1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound may inhibit enzyme activity by binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetylpyridinium chloride: A pyridinium-based compound used in oral care products.
Tetrabutylammonium bromide: A quaternary ammonium salt used as a phase-transfer catalyst.
Uniqueness: 1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide is unique due to its specific combination of a pyridinium ion and a phenylbutyl sulfanyl group. This structure imparts distinct chemical and biological properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
77148-98-2 |
|---|---|
Molecular Formula |
C16H20BrNS |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
1-methyl-2-(4-phenylbutylsulfanyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C16H20NS.BrH/c1-17-13-7-5-12-16(17)18-14-8-6-11-15-9-3-2-4-10-15;/h2-5,7,9-10,12-13H,6,8,11,14H2,1H3;1H/q+1;/p-1 |
InChI Key |
ZCYQUHCVDCBJIF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC=C1SCCCCC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)



